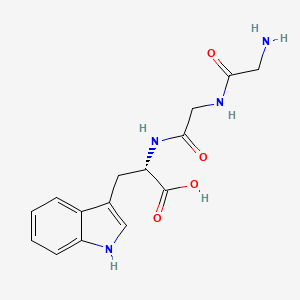

H-Gly-Gly-Trp-OH

描述

作用机制

Target of Action

H-Gly-Gly-Trp-OH, a tripeptide, is primarily transported via the human proton-coupled peptide transporter, hPEPT1 (SLC15A1) . This transporter is located in the apical membrane of the small intestine and is responsible for the transport of di- and tripeptides . It also transports several β-lactam antibiotics and antiviral prodrugs .

Mode of Action

It’s known that the tripeptide causes substrate-induced changes in fluorescence in a translocation assay, indicating changes in membrane potential . This suggests that this compound may interact with hPEPT1 to induce changes in membrane potential, facilitating its own transport across the membrane .

Biochemical Pathways

It’s known that tryptophan, one of the amino acids in this tripeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

It’s known that peptides are generally susceptible to proteolytic degradation, which can lead to a short half-life and rapid elimination from the body

Result of Action

Peptides can have a wide range of biological effects, depending on their structure and the specific targets they interact with . For example, some peptides can kill pathogenic microorganisms, penetrate cells, or coordinate essential or toxic metals .

Action Environment

The action of this compound, like other peptides, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with the peptide or its target

准备方法

Synthetic Routes and Reaction Conditions

H-Gly-Gly-Trp-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support . The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino group of the amino acids during the coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

化学反应分析

Types of Reactions

H-Gly-Gly-Trp-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.

Reduction: Reduction reactions can modify the peptide backbone or side chains.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Kynurenine and other oxidized derivatives.

Reduction: Reduced forms of the peptide with modified side chains.

Substitution: Acylated peptides with modified functional groups.

科学研究应用

H-Gly-Gly-Trp-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and sensors

相似化合物的比较

Similar Compounds

H-Gly-Met-Gly-OH: A tripeptide with methionine instead of tryptophan, used in studies of metal ion coordination.

Semaglutide: A longer peptide with therapeutic applications in diabetes management.

Uniqueness

H-Gly-Gly-Trp-OH is unique due to the presence of the tryptophan residue, which imparts specific biochemical properties and interactions. This makes it distinct from other similar peptides and valuable for various research and industrial applications .

生物活性

H-Gly-Gly-Trp-OH, a tripeptide composed of glycine and tryptophan, has garnered attention in various biological studies due to its potential therapeutic effects and biochemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is a synthetic tripeptide that consists of two glycine residues and one tryptophan residue. Its structure allows it to engage in various biochemical interactions, making it a candidate for research in pharmacology and biochemistry.

Target Interaction

This compound interacts with multiple biological targets, primarily through binding mechanisms that can either activate or inhibit signaling pathways. The presence of tryptophan is crucial as it can participate in π-π stacking interactions, influencing the peptide's binding affinity to receptors.

Biochemical Pathways

The metabolism of tryptophan involves several pathways, including the kynurenine pathway and serotonin synthesis. This compound may influence these pathways, potentially modulating neurotransmitter levels and immune responses.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neuroprotection and anti-inflammatory contexts.

Immunomodulatory Effects

Preliminary studies suggest that this compound may enhance immune responses. It has been investigated for its ability to stimulate T lymphocyte proliferation, indicating a potential role in immunotherapy .

4. Comparative Analysis with Related Peptides

To understand the unique properties of this compound, it is essential to compare it with similar peptides:

| Peptide | Structure | Binding Affinity (K_a) | Notable Activity |

|---|---|---|---|

| This compound | Gly-Gly-Trp | 1.7 × 10^4 M^{-1} | Moderate binding affinity |

| H-Trp-Gly-Gly-OH | Trp-Gly-Gly | 1.2 × 10^5 M^{-1} | Higher selectivity for binding |

| H-Gly-Trp-Gly-OH | Gly-Trp-Gly | 4.1 × 10^3 M^{-1} | Lower activity compared to others |

This table illustrates how variations in peptide structure influence their biological activities and binding affinities .

5. Case Studies and Research Findings

Several studies have investigated the biological roles of this compound:

- A study on molecular recognition showed that this compound binds selectively to cucurbituril hosts, indicating its potential role in drug delivery systems .

- Another investigation highlighted its immunomodulatory effects, demonstrating enhanced T cell activation when exposed to this peptide .

- The antioxidant capacity was evaluated through various assays, confirming its ability to scavenge free radicals effectively.

6. Pharmacokinetics and Stability

The pharmacokinetics of this compound reveal that its stability is influenced by environmental factors such as pH and temperature. These conditions affect its degradation rates and bioavailability in physiological systems.

7. Conclusion

This compound is a promising compound with diverse biological activities ranging from antioxidant effects to immunomodulation. Its unique structure facilitates specific interactions within biochemical pathways, suggesting potential applications in therapeutic contexts. Continued research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.

属性

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADCCSMVOQAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20762-32-7 | |

| Record name | NSC97952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。